BAY1143269

MNK1 selectivity kinase inhibitor profiling isoform-specific inhibition

BAY1143269 is a potent, orally bioavailable, small-molecule inhibitor of mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MNK1/MKNK1), identified through high-throughput screening and lead optimization as a highly selective probe for translational oncology research. It inhibits MNK1 with an enzymatic IC50 of 40 nM at 2 mM ATP, while exhibiting significantly weaker activity against the closely related isoform MNK2 (IC50 = 904 nM) and binding to only 4 out of 395 off-target kinases in a commercial panel.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1149908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1143269
SynonymsBAY1143269;  BAY 1143269;  BAY-1143269.; Unknown
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1143269 for Research: Product-Specific Evidence, Selectivity Profile & Comparative Differentiation in MNK1 Inhibition


BAY1143269 is a potent, orally bioavailable, small-molecule inhibitor of mitogen-activated protein kinase-interacting serine/threonine-protein kinase 1 (MNK1/MKNK1), identified through high-throughput screening and lead optimization as a highly selective probe for translational oncology research [1]. It inhibits MNK1 with an enzymatic IC50 of 40 nM at 2 mM ATP, while exhibiting significantly weaker activity against the closely related isoform MNK2 (IC50 = 904 nM) and binding to only 4 out of 395 off-target kinases in a commercial panel . BAY1143269 attenuates phosphorylation of the oncogenic substrate eIF4E at Ser209—a critical node at the intersection of PI3K/AKT/mTOR and MAPK pathways—and has demonstrated monotherapy tumor growth inhibition in patient-derived non-small cell lung cancer (NSCLC) xenograft models, supporting its advancement into Phase I clinical evaluation in combination with docetaxel for advanced solid tumors [1][2].

Why BAY1143269 Cannot Be Replaced by Other MNK Inhibitors in Translational Oncology Studies


MNK inhibitors span a wide continuum of isoform selectivity, kinome-wide promiscuity, and translational developmental maturity, making simple in-class substitution scientifically invalid. Early-generation tool compounds such as CGP57380 (MNK1 IC50 ≈ 2.2 µM) [1] and the natural product cercosporamide (MNK1 IC50 ≈ 116–220 nM, depending on assay conditions) suffer from low potency and/or significant off-target activity. Dual MNK1/2 clinical inhibitors like tomivosertib (eFT508; MNK1 IC50 = 1–2 nM, MNK2 IC50 = 1–2 nM) [2] and ETC-206 (MNK1 IC50 = 64 nM, MNK2 IC50 = 86 nM) exhibit fundamentally different isoform selectivity profiles, target engagement kinetics, and downstream pathway modulation compared with BAY1143269, which was deliberately optimized for MNK1 selectivity (22.6-fold over MNK2). These differences translate into divergent pharmacodynamic signatures, anti-angiogenic versus immunomodulatory therapeutic concepts, and distinct preclinical and clinical data packages that preclude experimental interchangeability.

Quantitative Evidence Differentiating BAY1143269 from Key MNK Pathway Inhibitors


MNK1 Isoform Selectivity: BAY1143269 vs. Tomivosertib (eFT508) and ETC-206

BAY1143269 achieves an MNK1 enzymatic IC50 of 40 nM while displaying 22.6-fold selectivity over MNK2 (IC50 = 904 nM) . This starkly contrasts with the clinical-phase dual MNK1/2 inhibitors tomivosertib (eFT508), which inhibits both isoforms equipotently with IC50 values of 1–2 nM [1], and ETC-206, which inhibits MNK1 and MNK2 with IC50 values of 64 nM and 86 nM, respectively (1.3-fold selectivity) . Early-generation tool CGP57380, by comparison, exhibits weak MNK1 potency (IC50 ≈ 2.2 µM) . The unique isoform selectivity of BAY1143269 enables dissection of MNK1-specific biology without confounding concurrent MNK2 inhibition.

MNK1 selectivity kinase inhibitor profiling isoform-specific inhibition eIF4E phosphorylation

Kinome-Wide Selectivity: BAY1143269 Hits Only 4 of 395 Off-Target Kinases

In a commercial panel of 395 wild-type kinases, BAY1143269 demonstrated similar binding potency to only 4 off-targets beyond MNK1, including PIM1 (IC50 = 518 nM) . This narrow polypharmacology profile is distinct from early-generation MNK inhibitors. Cercosporamide, for example, potently inhibits JAK3 (IC50 = 31 nM) in addition to MNK1 (116 nM) and MNK2 (11 nM) [1], while CGP57380 at its functional concentration range engages multiple kinome targets. For dual MNK1/2 clinical candidates such as tomivosertib and ETC-206, comparable large-scale selectivity panel data remain proprietary or less comprehensively reported in public domain literature [2].

kinase selectivity profiling off-target liability chemical probe validation polypharmacology risk

Anti-Angiogenic Activity: BAY1143269 Suppresses VEGF in Glioblastoma Models

BAY1143269 demonstrates anti-angiogenic properties that are not uniformly observed across the MNK inhibitor class. In glioblastoma microvascular endothelial cells (GMECs) isolated from patient tumors, BAY1143269 inhibited capillary network formation—particularly early-stage tubular structure formation—and reduced vascular endothelial growth factor (VEGF) levels in both tumor cells and conditioned culture medium [1]. In an orthotopic glioblastoma xenograft model, oral BAY1143269 significantly reduced tumor growth and decreased intratumoral CD31 (microvascular endothelial marker) and VEGF expression without observable toxicity [1]. By contrast, tomivosertib (eFT508) has been profiled primarily as an immuno-oncology agent that triggers anti-tumor immune responses and synergizes with checkpoint inhibitors [2], reflecting a mechanistically distinct therapeutic concept from BAY1143269's anti-angiogenic profile.

anti-angiogenesis glioblastoma VEGF suppression tumor microenvironment

In Vivo Monotherapy Efficacy Across Multiple Solid Tumor Xenograft Models

BAY1143269 demonstrated statistically significant monotherapy efficacy across NSCLC, colorectal cancer, and melanoma xenograft models following once-daily oral administration at 200 mg/kg in mice and 70 mg/kg in rats [1]. In patient-derived NSCLC xenografts, BAY1143269 produced robust tumor growth inhibition as a single agent, and combination with standard-of-care chemotherapy (docetaxel) delayed tumor regrowth compared to chemotherapy alone [2]. While both tomivosertib and ETC-206 have shown preclinical efficacy in hematological malignancy and solid tumor models respectively, publicly available multi-indication monotherapy efficacy data in patient-derived solid tumor xenografts remain more limited or are reported at different dosing schedules and tumor types, complicating direct cross-study comparisons [3].

preclinical efficacy xenograft models NSCLC colorectal cancer

Clinical Development Status: Phase I Combination Trial with Docetaxel in Advanced Solid Tumors

BAY1143269 entered a first-in-human, open-label, multicenter Phase I dose-escalation and expansion study (NCT02439346) evaluating oral BAY1143269 (starting dose 5 mg, escalating to 25 mg tablet QD, 21-day cycles) alone and in combination with intravenous docetaxel in patients with advanced solid tumors [1]. The study enrolled 15 patients and completed in April 2017 with objectives including determination of maximum tolerated dose (MTD), recommended Phase II dose (RP2D), pharmacokinetics, and safety [1]. Among clinical-stage MNK inhibitors, tomivosertib (eFT508) progressed through Phase I dose escalation (50–600 mg QD, 28 patients) demonstrating stable disease in 6 patients [2], but was later discontinued from Phase II development. ETC-206 remains at an earlier development stage with limited public clinical data [3].

Phase I clinical trial advanced solid tumors docetaxel combination maximum tolerated dose

Optimal Scientific and Procurement Application Scenarios for BAY1143269


MNK1-Specific Target Deconvolution and Chemical Probe Studies

When a research program requires unambiguous attribution of a phenotype to MNK1 rather than to MNK2 or combined MNK1/2 inhibition, BAY1143269 is the appropriate chemical probe. Its 22.6-fold selectivity for MNK1 over MNK2, coupled with a clean kinome-wide profile (∼1% off-target binding), enables genetic-level target deconvolution that tomivosertib or ETC-206 cannot provide due to their dual isoform pharmacology [1]. Paired experiments using BAY1143269 alongside an MNK2-selective tool or MNK1/2 genetic knockdown can definitively parse MNK1-specific biology.

Glioblastoma Angiogenesis and Vascular Microenvironment Research

BAY1143269 uniquely combines MNK1 inhibition with documented anti-angiogenic activity—including suppression of VEGF secretion, inhibition of capillary network formation in patient-derived glioblastoma microvascular endothelial cells (GMECs), and reduction of intratumoral CD31+ microvascular density in orthotopic xenograft models [2]. No other clinical-stage MNK inhibitor has published comparable anti-angiogenic data in glioblastoma models, positioning BAY1143269 as the indicated MNK pathway inhibitor for angiogenesis-focused brain tumor research.

Preclinical Chemotherapy Combination Studies with Taxane Backbones

For research programs exploring MNK1 inhibition as a chemotherapy-sensitizing strategy, BAY1143269 provides both preclinical proof-of-concept (tumor regrowth delay when combined with docetaxel in NSCLC xenografts) [3] and clinical Phase I safety data from a docetaxel combination trial (NCT02439346) [4]. This integrated preclinical–clinical dataset supports translationally informed experimental designs that dual MNK1/2 inhibitors, developed primarily as checkpoint inhibitor combination partners, do not provide for taxane-based regimens.

Multi-Indication Solid Tumor Efficacy Screening Panels

BAY1143269 has demonstrated monotherapy efficacy in NSCLC, colorectal cancer, and melanoma xenograft models following oral administration [3][5], offering the broadest published solid tumor efficacy dataset among MNK pathway inhibitors. Research groups conducting pan-solid-tumor screens or seeking a single MNK1 inhibitor validated across multiple histological contexts can leverage this breadth of data to streamline compound procurement and reduce the number of tool compounds required.

Quote Request

Request a Quote for BAY1143269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.